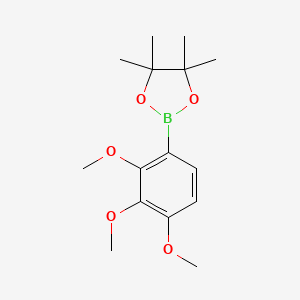![molecular formula C9H9N3O2 B6355354 3-(2H-Benzo[d][1,2,3]triazol-2-yl)propanoic acid CAS No. 16583-99-6](/img/structure/B6355354.png)
3-(2H-Benzo[d][1,2,3]triazol-2-yl)propanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(2H-Benzo[d][1,2,3]triazol-2-yl)propanoic acid, also known as 3-benzotriazol-2-ylpropionic acid and abbreviated as BTP, is an organic compound belonging to the class of benzoic acids. It is a white crystalline solid with a molecular weight of 214.22 g/mol. It is slightly soluble in water, but soluble in ethanol and methanol. BTP is used in a wide range of scientific research applications, ranging from synthetic organic chemistry to biochemical research.
科学研究应用
BTP has been widely used in a variety of scientific research applications, including synthetic organic chemistry, biochemistry, and drug discovery. In synthetic chemistry, BTP is used as a reagent for the synthesis of various organic compounds, such as benzotriazoles and benzimidazoles. In biochemistry, BTP is used as a substrate for the enzymatic synthesis of amides and esters. In drug discovery, BTP is used as a building block for the synthesis of novel therapeutic agents.
作用机制
BTP has been shown to act as a reversible inhibitor of the enzyme cyclooxygenase (COX). COX is an enzyme involved in the biosynthesis of prostaglandins, which are important mediators of inflammation and pain. BTP binds to the active site of the enzyme, blocking the formation of prostaglandins. This mechanism of action has been studied extensively in both in vitro and in vivo models.
Biochemical and Physiological Effects
The biochemical and physiological effects of BTP have been studied in a variety of model systems. In vitro studies have demonstrated that BTP is able to inhibit the activity of COX, leading to the suppression of prostaglandin synthesis. In vivo studies have demonstrated that BTP is able to reduce inflammation and pain, as well as reduce the risk of developing certain types of cancer.
实验室实验的优点和局限性
BTP is an ideal reagent for use in laboratory experiments due to its low cost and its availability in a variety of forms. It is also relatively stable and can be stored for long periods of time. However, it is important to note that BTP should be handled with care, as it is an irritant and can cause skin and eye irritation.
未来方向
The potential applications of BTP are vast and continue to be explored. In the future, BTP may be used in the development of new therapeutic agents for the treatment of a variety of diseases, such as cancer and inflammatory conditions. Additionally, BTP may be used to develop more efficient and cost-effective synthetic methods for the synthesis of organic compounds. Finally, BTP may be used to develop more effective methods for the detection and diagnosis of diseases.
合成方法
BTP can be synthesized through the reaction of propanoic acid and 2-hydroxy-1,2,3-(2H-Benzo[d][1,2,3]triazol-2-yl)propanoic acidole in the presence of a base. The reaction is carried out at a temperature of 120°C and a pressure of 1.0 atm. The reaction is usually completed within one hour. The yield of the reaction is typically in the range of 70-80%.
属性
IUPAC Name |
3-(benzotriazol-2-yl)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9N3O2/c13-9(14)5-6-12-10-7-3-1-2-4-8(7)11-12/h1-4H,5-6H2,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SKMSYDOSTNDCNQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NN(N=C2C=C1)CCC(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2h-Benzo[d][1,2,3]triazol-2-yl)propanoic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














